3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride
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Overview
Description
3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride is a chemical compound with the formula C5H10ClNO and a molecular weight of 135.59 g/mol . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation Cl.NC12CC(O)(C1)C2 .Scientific Research Applications
Synthesis and Incorporation into Peptides
- Research Insight : Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, starting from [1.1.1]propellane, have been synthesized. These derivatives serve as rigid analogues of γ-aminobutyric acid and have been incorporated into linear and cyclic peptides using solution chemistry and solid-phase techniques (Pätzel et al., 2004).
NMR Analysis of Bicycloalkanes
- Research Insight : NMR analysis of adamantane and four bicycloalkanes, including 1-aminobicyclo[1.1.1]pentane and its hydrochloride, has been described. This study provides insights into carbon-nitrogen coupling constants and other molecular interactions (Della et al., 1987).
X-ray Structure Analysis
- Research Insight : The room-temperature X-ray structure of N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid has been investigated. The study highlights the molecular structure and hydrogen bonding patterns (Luger et al., 2000).
Radical Fluorination in Synthesis
- Research Insight : An expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine has been developed through radical fluorination. This process facilitates access to new chemical spaces and building blocks for medicinal chemistry (Goh & Adsool, 2015).
Synthesis of Cage Quaternary Salts
- Research Insight : Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane by tertiary amines and pyridines led to the synthesis of cage quaternary salts. The study provides evidence for a stable 3-iodo-1-bicyclo[1.1.1]pentyl cation (Adcock & Gakh, 1992).
Enantioselective C–H Functionalization
- Research Insight : Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) is explored to access chiral substituted BCPs. This groundbreaking approach maintains the integrity of the highly strained carbocyclic framework (Garlets et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-aminobicyclo[1.1.1]pentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-1-5(7,2-4)3-4;/h7H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXAKSHFTKTYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007921-20-0 |
Source
|
Record name | 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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